

Application Note: Advanced Characterization of Galanin (2-29) (Rat)

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: GALANIN (2-29) (RAT)

CAS No.: 141696-11-9

Cat. No.: B588990

[Get Quote](#)

Subtype-Selective Interrogation of Galanin Receptor Signaling

Part 1: Pharmacological Context & Experimental Strategy

The Molecule and the Mechanism

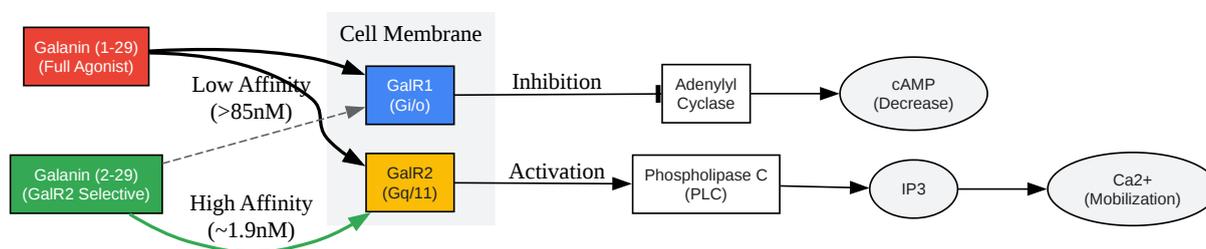
Galanin (2-29) (Rat) is an N-terminally truncated fragment of the neuropeptide Galanin. While full-length Galanin (1-29) binds with high affinity to all three cloned galanin receptors (GalR1, GalR2, and GalR3), the removal of the N-terminal Glycine residue (Gly¹) dramatically alters its pharmacological profile.

- GalR1 (Gi/o-coupled): The N-terminal Glycine is critical for high-affinity binding. Consequently, Galanin (2-29) exhibits significantly reduced affinity (K_i ~85 nM) and potency at GalR1 compared to the full-length peptide.
- GalR2 (Gq/11-coupled): This receptor is more tolerant of N-terminal truncation. Galanin (2-29) retains high affinity (K_i ~1.9 nM) and acts as a potent agonist, stimulating Phospholipase C (PLC) and intracellular calcium release.
- GalR3 (Gi/o-coupled): Galanin (2-29) shows intermediate affinity (K_i ~12 nM) but is less commonly the primary target for this ligand in differentiation studies.

Strategic Application: Galanin (2-29) is the primary tool compound used to differentiate GalR2-mediated effects from GalR1-mediated effects in heterogeneous tissue preparations or co-expressing cell lines. If a biological response (e.g., nociception, neurite outgrowth) is preserved when using Galanin (2-29) but abolished by specific GalR2 antagonists, the mechanism is confirmed as GalR2-dependent.

Signal Transduction Pathways

To design valid assays, one must understand the divergent signaling triggered by this ligand.



[Click to download full resolution via product page](#)

Figure 1: Differential signaling selectivity of Galanin (2-29). Note the robust activation of the GalR2-Gq pathway contrasted with weak interaction at GalR1.

Part 2: Detailed Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay

Objective: To determine the affinity (

) of Galanin (2-29) for a specific receptor subtype (e.g., CHO-GalR2 cells) by displacing I-Galanin (1-29).

Materials:

- Cell Source: CHO-K1 cells stably expressing Rat GalR2.

- Radioligand:
I-Galanin (Porcine), specific activity 2200 Ci/mmol.
- Competitor: **Galanin (2-29) (Rat)** [dissolved in water/0.1% BSA].
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA, 0.05% Bacitracin (peptidase inhibitor).

Step-by-Step Methodology:

- Membrane Preparation: Harvest CHO-GalR2 cells, homogenize in ice-cold assay buffer, and centrifuge at 20,000 x g for 20 mins. Resuspend pellet to a final protein concentration of 10–20 μg/well.
- Incubation Setup: In a 96-well plate, add:
 - 50 μL Assay Buffer.
 - 25 μL I-Galanin (Final conc: 0.1 nM).
 - 25 μL Galanin (2-29) serial dilutions (10⁻¹⁰ M to 10⁻⁶ M).
 - 100 μL Membrane suspension.
- Equilibrium: Incubate for 60 minutes at 25°C. (Note: Galanin peptides are prone to degradation; Bacitracin is essential).
- Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI) using a cell harvester.
- Wash: Wash filters 3x with ice-cold 50 mM Tris-HCl.

- Quantification: Measure radioactivity in a gamma counter.

Data Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate IC

using non-linear regression. Convert to

using the Cheng-Prusoff equation:

Expected Result:

for GalR2 should be ~1–5 nM.

for GalR1 should be >80 nM.

Protocol B: Functional Calcium Mobilization Assay (GalR2)

Objective: To validate the functional agonist activity of Galanin (2-29) via the Gq-coupled GalR2 receptor.

Materials:

- Detection: FLIPR Calcium 6 Assay Kit (or Fura-2 AM for ratiometric imaging).
- Cell Line: HEK293 or CHO cells expressing Rat GalR2.
- Ligand: **Galanin (2-29) (Rat)**.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Step-by-Step Methodology:

- Seeding: Plate cells (50,000 cells/well) in black-wall, clear-bottom 96-well plates coated with Poly-D-Lysine. Incubate overnight.
- Dye Loading: Remove culture media. Add 100 μ L of Calcium-6 dye loading buffer (containing 2.5 mM Probenecid to inhibit anion transport). Incubate for 60 mins at 37°C.
- Baseline: Place plate in FLIPR or FlexStation reader. Record baseline fluorescence (Ex 485 nm / Em 525 nm) for 10 seconds.

- Agonist Addition: Inject 25 μ L of 5X concentrated Galanin (2-29). Final concentration range: 0.1 nM – 10 μ M.
- Measurement: Monitor fluorescence increase for 120 seconds.

Self-Validating Control:

- Positive Control: Full-length Galanin (1-29) (Should have similar and slightly higher potency).
- Negative Control: Vector-transfected parental cells (Should show no response).

Protocol C: cAMP Inhibition Assay (GalR1 Selectivity Check)

Objective: To confirm lack of high-potency activity at GalR1 (specificity check). Galanin (2-29) should be a weak agonist or inactive compared to full-length Galanin.

Materials:

- System: TR-FRET cAMP kit (e.g., LANCE or HTRF).
- Cell Line: CHO-GalR1 (Gi-coupled).
- Stimulant: Forskolin (to raise basal cAMP).

Methodology:

- Stimulation: Incubate cells with 5 μ M Forskolin + Galanin (2-29) (various concentrations) for 30 mins at room temperature.
- Detection: Add detection antibodies (Anti-cAMP-Cryptate and cAMP-d2). Incubate 1 hour.
- Readout: Measure TR-FRET signal.
- Interpretation: Full-length Galanin will inhibit Forskolin-induced cAMP with high potency (IC

~ 0.5 nM). Galanin (2-29) should show a significant right-shift (IC

> 50-100 nM).

Part 3: Data Interpretation & Troubleshooting

Expected Pharmacological Profile

Parameter	GalR1 (Gi)	GalR2 (Gq)	GalR3 (Gi)
Binding Affinity ()	Low (~85 nM)	High (~1.9 nM)	Moderate (~12 nM)
Functional Potency ()	> 100 nM	~ 5–10 nM	~ 50 nM
Primary Signaling	cAMP Inhibition	Ca Mobilization	cAMP Inhibition
Role of Galanin (2-29)	Weak Agonist / Inactive	Full Agonist	Partial Agonist

Troubleshooting Guide

- Issue: High Non-Specific Binding (NSB).
 - Cause: Galanin is a "sticky" peptide (hydrophobic regions).
 - Solution: Ensure assay buffer contains 0.1% BSA or use siliconized tips/tubes. Pre-soak GF/B filters in 0.3% PEI for at least 2 hours.
- Issue: Loss of Activity.
 - Cause: Proteolytic degradation.
 - Solution: Always include peptidase inhibitors (Bacitracin 0.05% or a cocktail including Aprotinin/Leupeptin) in the assay buffer. Avoid freeze-thaw cycles of the peptide stock.
- Issue: Unexpected GalR1 Activity.

- Cause: High concentrations (>1 μM) of Galanin (2-29) will activate GalR1.
- Solution: Restrict dosing range to <100 nM to maintain subtype selectivity.

Part 4: References

- Wang, S., et al. (1997). "Cloning and expressional characterization of a novel galanin receptor.[2][3] Identification of different pharmacophores within galanin for the three galanin receptor subtypes." *Journal of Biological Chemistry*, 272(51), 31949-31952.[6]
- Smith, K.E., et al. (1998). "Cloning and characterization of the rat GalR2 receptor: a novel subtype with distinct signaling capabilities." *Molecular Pharmacology*, 52(3), 337-343.[3][6]
- Liu, H.X., et al. (2001). "Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: Selective actions via GalR1 and GalR2 receptors." *Proceedings of the National Academy of Sciences (PNAS)*, 98(17), 9960-9964.
- Tocris Bioscience. "**Galanin (2-29) (rat)** Product Information and Biological Activity."
- Branchek, T.A., et al. (2000). "Galanin receptor subtypes."[7] *Trends in Pharmacological Sciences*, 21(3), 109-117.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 2. [Galanin \(2-29\) \(rat\) | CAS 141696-11-9 | Tocris Bioscience](#) [[tocris.com](https://www.tocris.com)]
- 3. [bocsci.com](https://www.bocsci.com) [[bocsci.com](https://www.bocsci.com)]
- 4. [pnas.org](https://www.pnas.org) [[pnas.org](https://www.pnas.org)]
- 5. [Galanin Receptors](https://www.sigmaaldrich.com) [[sigmaaldrich.com](https://www.sigmaaldrich.com)]

- [6. Galanin \(2-29\) \(rat\) | CAS:141696-11-9 | Selective GAL2 peptide agonist | High Purity | Manufacturer BioCrick \[biocrick.com\]](#)
- [7. An assembly of galanin–galanin receptor signaling network - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Application Note: Advanced Characterization of Galanin (2-29) (Rat)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b588990#in-vitro-assays-for-galanin-2-29-rat-bioactivity\]](https://www.benchchem.com/product/b588990#in-vitro-assays-for-galanin-2-29-rat-bioactivity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com